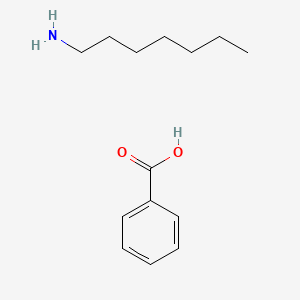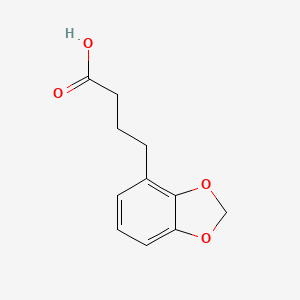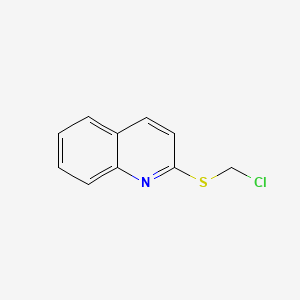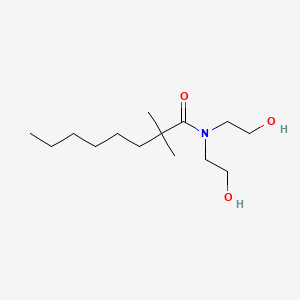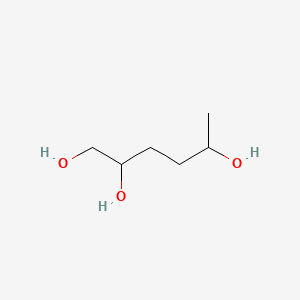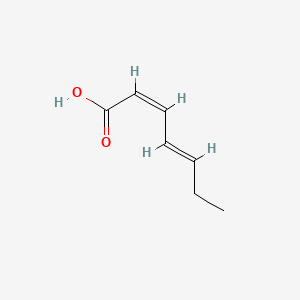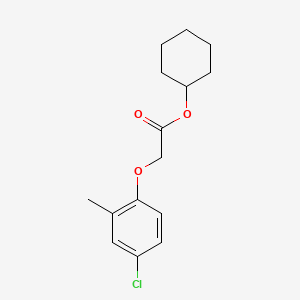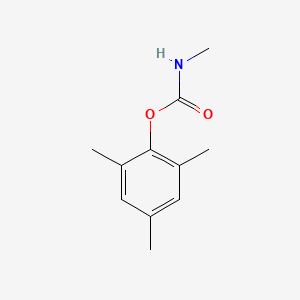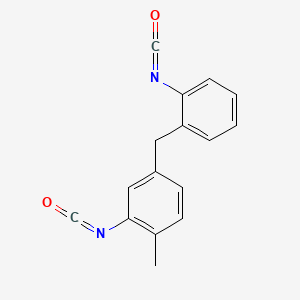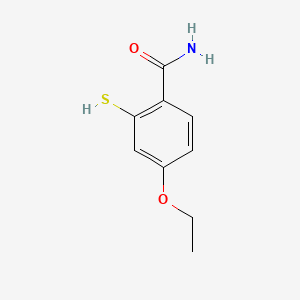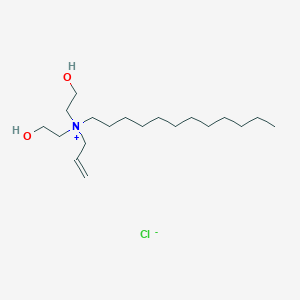
Allyldodecylbis(2-hydroxyethyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyldodecylbis(2-hydroxyethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C19H40ClNO2. It is known for its surfactant properties and is commonly used in various industrial and research applications due to its antimicrobial and surface-active characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of allyldodecylbis(2-hydroxyethyl)ammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as ethanol or water. The general reaction scheme is as follows:
Starting Materials: Dodecylamine, allyl chloride, and 2-chloroethanol.
Reaction: The dodecylamine is first reacted with allyl chloride to form allyldodecylamine. This intermediate is then reacted with 2-chloroethanol to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Allyldodecylbis(2-hydroxyethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halide exchange reactions are typically carried out in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding oxides and alcohols.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of bromide or iodide derivatives.
Applications De Recherche Scientifique
Allyldodecylbis(2-hydroxyethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: Investigated for its potential use in antimicrobial formulations and drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and disinfectants.
Mécanisme D'action
The mechanism of action of allyldodecylbis(2-hydroxyethyl)ammonium chloride primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is facilitated by its cationic nature, which allows it to bind to negatively charged sites on the cell surface. The hydrophobic tail of the molecule inserts into the lipid bilayer, causing membrane destabilization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Dodecylbenzenesulfonic acid: A surfactant with similar surface-active properties.
Uniqueness
Allyldodecylbis(2-hydroxyethyl)ammonium chloride is unique due to its dual functionality as both a surfactant and an antimicrobial agent. Its structure allows for effective interaction with microbial membranes, making it a potent disinfectant. Additionally, its ability to undergo various chemical reactions makes it versatile for different applications .
Propriétés
Numéro CAS |
93894-19-0 |
|---|---|
Formule moléculaire |
C19H40ClNO2 |
Poids moléculaire |
350.0 g/mol |
Nom IUPAC |
dodecyl-bis(2-hydroxyethyl)-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C19H40NO2.ClH/c1-3-5-6-7-8-9-10-11-12-13-15-20(14-4-2,16-18-21)17-19-22;/h4,21-22H,2-3,5-19H2,1H3;1H/q+1;/p-1 |
Clé InChI |
NFMBXLINPLPHFK-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](CCO)(CCO)CC=C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Ethylhexyl)oxy]methanediol](/img/structure/B12658584.png)
